molecular formula C9H10BrNO2 B8493797 Methyl 3-(5-bromopyridin-3-yl)propanoate

Methyl 3-(5-bromopyridin-3-yl)propanoate

Cat. No.: B8493797
M. Wt: 244.08 g/mol
InChI Key: IUJIWYVYXFVORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propionic acid methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromopyridin-3-yl)propanoate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 3-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-3-pyridinecarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of 3-(5-substituted-pyridin-3-yl)-propionic acid methyl ester derivatives.

    Reduction: Formation of 3-(5-Bromo-pyridin-3-yl)-propanol or 3-(5-Bromo-pyridin-3-yl)-propionic acid.

    Oxidation: Formation of 3-(5-Bromo-pyridin-3-yl)-propionic acid.

Scientific Research Applications

Methyl 3-(5-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromopyridin-3-yl)propanoate is largely dependent on its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes, receptors, and other proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-pyridin-3-yl)-propionic acid methyl ester
  • 3-(5-Iodo-pyridin-3-yl)-propionic acid methyl ester
  • 3-(5-Fluoro-pyridin-3-yl)-propionic acid methyl ester

Uniqueness

Methyl 3-(5-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 3-(5-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3

InChI Key

IUJIWYVYXFVORH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CN=C1)Br

Origin of Product

United States

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